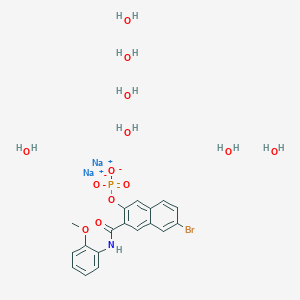
2-(1H-Pyrazol-3-YL)acetonitrile
Vue d'ensemble
Description
2-(1H-Pyrazol-3-yl)acetonitrile is a chemical compound that features a pyrazole ring, a five-membered heterocycle with two nitrogen atoms, attached to an acetonitrile group. This structure is a common motif in various organic compounds and can serve as an intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of compounds related to 2-(1H-Pyrazol-3-yl)acetonitrile often involves multi-component reactions that allow for the construction of complex structures from simpler starting materials. For instance, a four-component cyclocondensation reaction has been used to synthesize 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitriles using aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in a deep eutectic solvent, which offers advantages such as high yields and shorter reaction times . Similarly, a sequential one-pot, four-component condensation reaction has been employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, using aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile in the presence of p-toluenesulfonic acid as a catalyst .
Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrazol-3-yl)acetonitrile derivatives is characterized by the presence of a pyrazole ring fused or linked to other heterocyclic systems. The structural diversity is achieved through various ring transformation reactions. For example, the transformation of 2H-pyran-3-carbonitriles with 2-aminobenzthazole leads to the formation of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene acetonitrile derivatives . These structural modifications can significantly influence the photophysical and solvatochromic properties of the compounds, as well as their biological activities.
Chemical Reactions Analysis
The chemical reactivity of 2-(1H-Pyrazol-3-yl)acetonitrile derivatives is often explored in the context of ring transformation reactions. These reactions are typically promoted by bases or catalysts and can lead to the formation of various heterocyclic systems with potential biological activity. For instance, the ring transformation of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles has been used to synthesize benzopyrimido[2,1-b]thiazol-4-ylidene acetonitrile derivatives with glycosidase inhibitory activity . Another example is the regioselective synthesis of pyrimidin-4(3H)-ylidene acetonitriles through the reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles with N-arylbenzamidine or N-arylpicolinamidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Pyrazol-3-yl)acetonitrile derivatives, such as solubility, stability, and photophysical behavior, are influenced by their molecular structure. For example, the solvatochromic and photophysical properties of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene acetonitrile derivatives have been studied, revealing solvent-dependent spectral properties and a relationship between fluorescence quantum efficiencies and calculated HOMO energies . Additionally, the synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water without a catalyst highlights the importance of reaction conditions on the environmental impact and practicality of the synthetic process .
Applications De Recherche Scientifique
Synthesis and Characterization in Inorganic Chemistry
2-(1H-Pyrazol-3-YL)acetonitrile has been utilized in the synthesis and characterization of metallomacrocyclic palladium(II) complexes. For instance, Guerrero et al. (2008) demonstrated the formation of monomeric and dimeric palladium(II) complexes using hybrid pyrazole ligands. These compounds have applications in understanding the behavior of metallic compounds in various solvents and could potentially influence the development of new catalytic processes or materials in inorganic chemistry (Guerrero et al., 2008).
Antioxidant Activity in Medicinal Chemistry
El-Mekabaty (2015) used a derivative of 2-(1H-Pyrazol-3-YL)acetonitrile as a key intermediate in synthesizing heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. Some of these compounds exhibited antioxidant activity, which can be a significant area of study in medicinal chemistry, particularly in the development of new therapeutic agents (El-Mekabaty, 2015).
Development of Novel Compounds in Organic Synthesis
Kheder et al. (2014) reported the regioselective synthesis of pyrazole scaffolds attached to benzothiazole and benzimidazole moieties. This work highlights the versatility of 2-(1H-Pyrazol-3-YL)acetonitrile in organic synthesis, enabling the creation of novel compounds that could have various applications, including material science and drug design (Kheder et al., 2014).
Ligands for Metal Extraction
In another application, Lamsayah et al. (2015) prepared bidentate pyrazole ligands for extracting metal ions using liquid-liquid extraction methods. This application is vital in separation science, particularly for the selective extraction and purification of metals (Lamsayah et al., 2015).
Antifungal and Antibacterial Activities in Biomedical Research
Abrigach et al. (2016) synthesized a library of tetradentate pyrazoly compounds, testing their antifungal and antibacterial activities. These compounds' specific action against fungi but not bacteria indicates their potential as targeted antifungal agents (Abrigach et al., 2016).
Safety And Hazards
“2-(1H-Pyrazol-3-YL)acetonitrile” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical contacts the skin, remove contaminated clothing and wash off with soap and plenty of water. If it contacts the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c6-3-1-5-2-4-7-8-5/h2,4H,1H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBOXGVHHSLXPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576067 | |
| Record name | (1H-Pyrazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-3-YL)acetonitrile | |
CAS RN |
135237-01-3 | |
| Record name | (1H-Pyrazol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Pyrazol-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)






